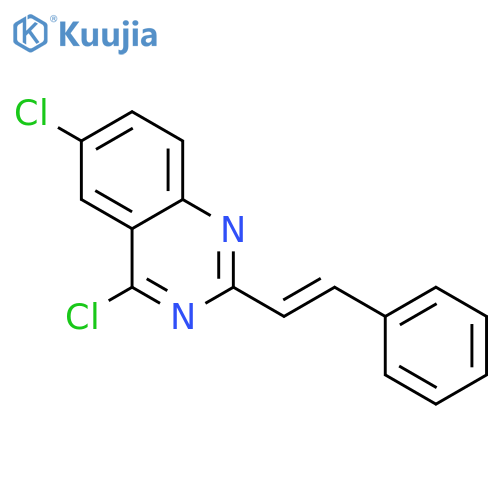Cas no 36950-52-4 ((E)-4,6-Dichloro-2-styrylquinazoline)

36950-52-4 structure
商品名:(E)-4,6-Dichloro-2-styrylquinazoline
(E)-4,6-Dichloro-2-styrylquinazoline 化学的及び物理的性質
名前と識別子
-
- (E)-4,6-Dichloro-2-styrylquinazoline
- (E)-4,6-Dichloro-2-styrylquizoline
- 4,6-Dichlor-2-styrylchinazolin
- 4,6-dichloro-2-styryl-quinazoline
- AK114335
- KB-209254
- 36950-52-4
- DTXSID30562808
- 4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline
-
- インチ: InChI=1S/C16H10Cl2N2/c17-12-7-8-14-13(10-12)16(18)20-15(19-14)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
- InChIKey: ZOGLWQMNYWJMIF-RMKNXTFCSA-N
- ほほえんだ: C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
計算された属性
- せいみつぶんしりょう: 300.0221037g/mol
- どういたいしつりょう: 300.0221037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
(E)-4,6-Dichloro-2-styrylquinazoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM142287-1g |
(E)-4,6-Dichloro-2-styrylquinazoline |
36950-52-4 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A189011177-1g |
(E)-4,6-Dichloro-2-styrylquinazoline |
36950-52-4 | 95% | 1g |
$545.00 | 2023-09-02 | |
| TRC | E077765-50mg |
(E)-4,6-Dichloro-2-styrylquinazoline |
36950-52-4 | 50mg |
$ 410.00 | 2022-06-05 | ||
| TRC | E077765-100mg |
(E)-4,6-Dichloro-2-styrylquinazoline |
36950-52-4 | 100mg |
$ 680.00 | 2022-06-05 | ||
| Chemenu | CM142287-1g |
(E)-4,6-Dichloro-2-styrylquinazoline |
36950-52-4 | 95% | 1g |
$580 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734636-1g |
4,6-Dichloro-2-styrylquinazoline |
36950-52-4 | 98% | 1g |
¥4284.00 | 2024-05-16 |
(E)-4,6-Dichloro-2-styrylquinazoline 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
36950-52-4 ((E)-4,6-Dichloro-2-styrylquinazoline) 関連製品
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
